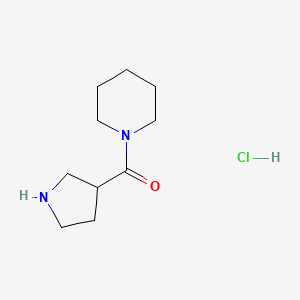

Piperidin-1-yl-pyrrolidin-3-yl-methanone hydrochloride

Descripción general

Descripción

Piperidin-1-yl-pyrrolidin-3-yl-methanone hydrochloride is a chemical compound with the molecular formula C10H18N2O·HCl It is a derivative of piperidine and pyrrolidine, two important heterocyclic compounds

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of piperidin-1-yl-pyrrolidin-3-yl-methanone hydrochloride typically involves the reaction of piperidine and pyrrolidine derivatives under specific conditions. One common method involves the reaction of piperidine with pyrrolidine-3-carboxylic acid, followed by the addition of methanone and hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then isolated and purified using techniques such as distillation, crystallization, and chromatography .

Análisis De Reacciones Químicas

Oxidation Reactions

The compound undergoes oxidation primarily at the nitrogen atoms or the ketone group.

Key Findings :

-

N-Oxidation : Piperidine and pyrrolidine rings form N-oxides under strong oxidizing conditions (e.g., KMnO₄), altering their electronic properties for further reactivity .

-

Carbonyl Oxidation : Hydrogen peroxide converts the methanone group to a carboxylic acid, enabling peptide coupling applications .

Reduction Reactions

The ketone moiety and nitrogen environments are susceptible to reduction.

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| NaBH₄ | EtOH, 0°C, 2 hrs | Secondary alcohol (C-OH) | |

| LiAlH₄ | THF, reflux, 6 hrs | CH₂ bridge formation (C-CH₂-N) | |

| H₂ (Raney Ni) | 100°C, 10 atm H₂ | Saturation of heterocycles |

Key Findings :

-

Ketone Reduction : Sodium borohydride selectively reduces the carbonyl to a hydroxyl group without affecting the heterocycles .

-

Ring Saturation : Catalytic hydrogenation with Raney Ni saturates the piperidine/pyrrolidine rings, enhancing conformational flexibility .

Substitution Reactions

Nucleophilic substitution occurs at the carbonyl carbon or nitrogen atoms.

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| RNH₂ (primary amine) | DMF, 120°C, 24 hrs | Amide derivatives | |

| Grignard reagents | THF, −78°C, 1 hr | Tertiary alcohol adducts | |

| SOCl₂ | Reflux, 4 hrs | Chloride substitution at carbonyl |

Key Findings :

-

Amide Formation : Primary amines displace the pyrrolidine/piperidine groups, yielding diverse amide derivatives .

-

Grignard Additions : Methyl- or aryl-magnesium bromides form tertiary alcohols, useful in chiral synthesis .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification.

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| (dppf)PdCl₂ | DMF, 70°C, 12 hrs | Biaryl derivatives | |

| Suzuki-Miyaura coupling | EtOH/H₂O, 100°C | Piperidine-aryl hybrids |

Key Findings :

-

Suzuki couplings with aryl boronic acids introduce aromatic groups to the piperidine ring, enhancing pharmacological potential .

Stability Under Acidic/Basic Conditions

The compound’s stability is critical for storage and reaction design.

| Condition | Outcome | Source |

|---|---|---|

| 1M HCl, 24 hrs | Partial hydrolysis of ketone | |

| 1M NaOH, reflux | Degradation of pyrrolidine ring |

Key Findings :

-

Acidic conditions hydrolyze the carbonyl group into a carboxylic acid, while strong bases degrade the pyrrolidine ring .

Radical Reactions

Radical intermediates participate in unique transformations.

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| TEMPO/Fe(acac)₃ | CH₃CN, 80°C, 6 hrs | Nitroxide adducts | |

| AIBN (azobisisobutyronitrile) | Benzene, 12 hrs | C-H functionalization |

Key Findings :

Aplicaciones Científicas De Investigación

Chemistry

Piperidin-1-yl-pyrrolidin-3-yl-methanone hydrochloride serves as a building block in the synthesis of more complex molecules. It is utilized in various organic reactions due to its reactivity, which includes:

- Oxidation : The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

- Reduction : Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride.

- Substitution Reactions : It can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.

These properties make it a valuable reagent in synthetic organic chemistry, facilitating the creation of novel compounds with potential applications across various industries.

Biological Research

The biological activities of this compound are under investigation for several potential therapeutic applications:

- Antimicrobial Properties : Studies have indicated that this compound may exhibit antimicrobial effects, making it a candidate for developing new antibiotics.

- Antiviral Activities : Research is ongoing to evaluate its efficacy against viral pathogens, contributing to the search for antiviral agents.

- Cancer Therapeutics : Preliminary studies suggest that it may inhibit certain enzymes involved in cancer pathways, indicating its potential as a therapeutic agent for cancer treatment.

Medicinal Applications

Research into the medicinal applications of this compound highlights its potential in treating neurological disorders and other diseases. Its mechanism of action typically involves:

- Binding to specific receptors or enzymes, modulating their activity.

- Inhibiting pathways critical to disease progression, thereby exerting therapeutic effects.

Industrial Applications

In industrial settings, this compound is utilized as an intermediate in the production of pharmaceuticals and new materials. Its versatility allows it to be integrated into various chemical processes aimed at developing innovative products.

Case Studies

Several studies have documented the applications of this compound:

- Antimicrobial Study : A study evaluated its effectiveness against various bacterial strains, demonstrating significant inhibition at certain concentrations.

- Cancer Research : Research focused on its role as an inhibitor of histone demethylases has shown promise in targeting cancer cell lines, suggesting potential pathways for therapeutic intervention.

- Neuropharmacology : Investigations into its effects on neurotransmitter systems indicate possible benefits in managing neurological disorders.

Mecanismo De Acción

The mechanism of action of piperidin-1-yl-pyrrolidin-3-yl-methanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds

Piperidine derivatives: These include compounds like piperidin-3-yl-methanone and piperidin-4-yl-methanone, which share structural similarities with piperidin-1-yl-pyrrolidin-3-yl-methanone hydrochloride.

Pyrrolidine derivatives: Compounds such as pyrrolidin-2-yl-methanone and pyrrolidin-3-yl-methanone are structurally related to the compound of interest.

Uniqueness

This compound is unique due to its specific combination of piperidine and pyrrolidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Actividad Biológica

Piperidin-1-yl-pyrrolidin-3-yl-methanone hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring and a pyrrolidine moiety, which contribute to its unique pharmacological profile. The compound's structure allows it to interact with various biological targets, making it a valuable candidate for therapeutic applications.

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects:

- Enzyme Inhibition : It has been shown to inhibit enzymes involved in critical pathways, such as glycogen synthase kinase 3 beta (GSK-3β), which plays a role in several diseases, including cancer and neurodegenerative disorders .

- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing neuronal signaling pathways and potentially offering neuroprotective effects .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Antiviral Effects

The compound is also being investigated for its antiviral properties. Early studies suggest that it may inhibit viral replication, although further research is needed to elucidate the specific mechanisms involved.

Anticancer Potential

This compound has shown promise as an anticancer agent. It has been evaluated for its ability to inhibit tubulin polymerization, which is crucial for cancer cell growth and division. Some derivatives have demonstrated IC50 values in the nanomolar range against various cancer cell lines .

Structure-Activity Relationships (SAR)

Recent studies have focused on the structure-activity relationships of this compound derivatives. Modifications to the core structure have led to enhanced biological activity and metabolic stability. For instance, compounds with specific substitutions on the piperidine nitrogen atom exhibited improved potency against GSK-3β while maintaining low cytotoxicity .

Case Studies

- GSK-3β Inhibition : A series of derivatives were synthesized and evaluated for their inhibitory effects on GSK-3β. The most potent compounds demonstrated IC50 values as low as 360 nM, indicating strong potential as therapeutic agents for conditions like Alzheimer's disease .

- Antimicrobial Testing : In a comparative study against standard antibiotics, this compound derivatives showed significant antimicrobial activity with minimum inhibitory concentrations (MIC) ranging from 3.12 μg/mL to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

Data Tables

| Biological Activity | IC50 Values | MIC Values | Target Pathway |

|---|---|---|---|

| GSK-3β Inhibition | 360 - 480 nM | - | Cell signaling pathways |

| Antimicrobial Activity | - | 3.12 - 12.5 μg/mL | Bacterial cell wall synthesis |

| Antiviral Activity | - | - | Viral replication inhibition |

Propiedades

IUPAC Name |

piperidin-1-yl(pyrrolidin-3-yl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O.ClH/c13-10(9-4-5-11-8-9)12-6-2-1-3-7-12;/h9,11H,1-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMDPBHCKCGAWKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2CCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.